Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt
Description
Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt (CAS: 449175-58-0) is a water-soluble, thiol-reactive fluorescent dye with a molecular formula of C₃₃H₃₉KN₂O₈S₂ and a molecular weight of 694.9 g/mol . It features a monofunctional hexanoic acid moiety, enabling selective labeling of thiol (-SH) groups in proteins, peptides, and other biomolecules. The dye exhibits a dark blue appearance, a melting point exceeding 300°C, and light-sensitive stability, necessitating storage at -20°C under inert atmosphere . Its primary application lies in fluorescence-based imaging, flow cytometry, and molecular biology due to its high quantum yield and compatibility with aqueous buffers .
Properties
Molecular Formula |
C33H39KN2O8S2 |
|---|---|
Molecular Weight |
694.9 g/mol |
IUPAC Name |
potassium;(2Z)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C33H40N2O8S2.K/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);/q;+1/p-1 |
InChI Key |
TXHLSXTWJSEINP-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyanine Core
The foundational step involves the formation of the cyanine dye backbone, which is typically achieved through a condensation reaction between heterocyclic precursors, such as indole derivatives, with aldehydes. This step is crucial for establishing the conjugated polymethine chain responsible for the dye's fluorescent properties.
- Condensation of heterocyclic heteroaromatic compounds with aldehydes under controlled conditions to form the polymethine chain.
- The process often employs an acid or base catalyst to facilitate the formation of the conjugated system.
- According to patent WO2001002374A1, a stepwise condensation route is employed, which involves multiple stages: starting from heterocyclic compounds, reacting with aldehydes, and then purifying the intermediate products. This method emphasizes the importance of controlling reaction conditions to favor monofunctional dye formation over symmetrical bis-functional dyes.
Functionalization with Hexanoic Acid
The next phase involves attaching a hexanoic acid moiety to the cyanine core to produce a monofunctional derivative suitable for conjugation reactions.
- Activation of the carboxylic acid group of hexanoic acid, typically using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
- The active ester then reacts with amino groups on the cyanine dye or its precursors to form an amide linkage, integrating the hexanoic acid functionality.
- As detailed in the synthesis procedures, the reaction is often conducted in organic solvents like DMSO or DMF under inert atmosphere to prevent hydrolysis of reactive intermediates.
- The reaction is monitored via HPLC and UV-vis spectroscopy, observing characteristic absorption peaks at 550 nm and 650 nm for Cy3 and Cy5 chromophores, respectively, confirming successful conjugation.
Formation of the Potassium Salt
Post-functionalization, the dye is converted into its potassium salt form to enhance water solubility and stability.
- Dissolution of the free acid form of the dye in aqueous potassium hydroxide (KOH) solution.
- The mixture is stirred under inert conditions, allowing deprotonation of the carboxylic acid group, forming the potassium salt.
- The solution is then purified by dialysis or chromatography to remove excess reagents and by-products.
- The potassium salt form exhibits high stability at temperatures below -20°C and should be stored in amber vials to prevent photodegradation.
Purification and Characterization
The final product undergoes rigorous purification, typically by preparative HPLC, to isolate the monofunctional dye from symmetrical or oligomeric by-products.
- Mass spectrometry confirms molecular weight, with calculated and observed m/z values aligning closely.
- UV-vis spectroscopy ensures the retention of characteristic absorption peaks.
- NMR spectroscopy may be employed for structural confirmation, especially for the functionalized moiety.
Data Table: Summary of Preparation Steps
| Step | Reagents & Conditions | Purpose | Key Analytical Indicators |
|---|---|---|---|
| 1. Cyanine core synthesis | Heterocyclic compounds + aldehyde, acid/base catalysis | Form conjugated backbone | UV-vis peaks at 550/650 nm, HPLC retention time |
| 2. Hexanoic acid activation | Hexanoic acid + EDC/NHS in DMSO/DMF | Activate carboxyl group | Formation of NHS ester confirmed by HPLC-MS |
| 3. Conjugation to cyanine | Active ester + cyanine dye under inert atmosphere | Attach hexanoic acid | UV-vis, mass spectrometry |
| 4. Salt formation | Dissolution in KOH | Generate potassium salt | Water solubility, stability tests |
Scientific Research Applications
Biological Applications
Cyanine 5 Monofunctional Hexanoic Acid Dye is primarily utilized for labeling biomolecules, enabling fluorescence-based imaging and analysis. Its applications include:
- Fluorescence Imaging : Used to label proteins, peptides, and oligonucleotides for visualization in biological samples. The dye exhibits strong fluorescence in the red region (excitation at ~650 nm and emission at ~670 nm), making it suitable for various imaging techniques .
- Nucleic Acid Labeling : When attached to oligonucleotides, this dye enhances the stability of DNA duplexes by increasing stacking interactions, which is crucial for applications in molecular biology such as PCR and sequencing. Studies have shown that the presence of the dye can stabilize duplex formation significantly .
- Fluorescence Resonance Energy Transfer (FRET) : The dye can be part of FRET systems where it serves as a donor or acceptor fluorophore. This application is vital for studying molecular interactions and dynamics within cells .
- Comparative Genomic Hybridization : Used in gene expression studies to visualize the differential expression of genes across various conditions or treatments .
Case Studies
-
Stabilization of DNA Duplexes :
A study demonstrated that the attachment of Cyanine 5 dye to the 5' end of DNA strands significantly improved thermal stability (ΔG° and Tm values) compared to unmodified strands. This stabilization effect was found to be sequence-dependent, enhancing the utility of the dye in designing oligonucleotides for biophysical applications . -
Protein Labeling and Imaging :
In a research project focused on cellular imaging, researchers utilized Cyanine 5 to label proteins for fluorescence microscopy. The results indicated high specificity and sensitivity in detecting protein localization within cells, showcasing its effectiveness as a labeling reagent for biological studies . -
Bioorthogonal Labeling :
Another study explored the use of Cyanine 5 in bioorthogonal labeling techniques. The dye was successfully incorporated into azide-modified glycans on CHO cells, demonstrating its potential for use in click chemistry applications for targeted labeling in complex biological systems .
Summary Table of Applications
| Application Type | Description |
|---|---|
| Fluorescence Imaging | Labels proteins and nucleic acids for visualization using fluorescence microscopy |
| Nucleic Acid Stabilization | Enhances thermal stability of DNA duplexes when attached to oligonucleotides |
| FRET | Serves as a donor or acceptor in FRET systems for studying molecular interactions |
| Comparative Genomic Hybridization | Used in gene expression studies to visualize differential gene expression |
| Bioorthogonal Labeling | Incorporated into azide-modified glycans for targeted labeling using click chemistry |
Mechanism of Action
The mechanism of action of Cy5 COOH Potassium Salt (1:1) is primarily based on its fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This fluorescence is due to the electronic transitions within the cyanine dye structure. The carboxylic acid group and the potassium ion do not significantly alter the fluorescence but can affect the solubility and stability of the compound .
Comparison with Similar Compounds
Structural and Functional Differences
Cyanine dyes are classified by their polymethine chain length, terminal heterocycles, and reactive groups, which dictate their spectral properties and applications. Below is a detailed comparison:
Cyanine 3 Monofunctional Hexanoic Acid Dye, Potassium Salt
- Molecular Formula : C₃₁H₃₇KN₂O₈S₂ .
- Key Differences :
- Polymethine Chain : Cy3 has a shorter polymethine chain, resulting in a ~100 nm hypsochromic shift in absorption/emission compared to Cy3. Cy3 typically excites at 550 nm and emits at 570 nm , whereas Cy5 operates in the red spectrum (ex: 649 nm , em: 670 nm ) .
- Applications : Cy3 is suited for green-channel detection, while Cy5’s near-infrared fluorescence minimizes background interference in biological samples .
Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt
- Reactive Group : Contains a methanethiosulfonate (MTSEA) group, enhancing specificity for free thiols via disulfide bond formation .
- Key Differences: Unlike the hexanoic acid derivative, MTSEA-modified Cy5 offers higher thiol-binding efficiency but may require optimized reaction conditions to avoid overlabeling . Solubility: Both are water-soluble, but the MTSEA variant may exhibit altered kinetics in protein labeling .
Cyanine 5 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt
- Reactive Group : Succinimidyl ester targets primary amines (-NH₂) instead of thiols, expanding its utility for amine-rich biomolecules like antibodies .
- Key Differences: Bihexanoic Acid Moiety: Enhances solubility and ion transport properties, making it suitable for membrane studies . Applications: Preferred for amine labeling in ELISA and immunohistochemistry, contrasting with the thiol-specific hexanoic acid variant .
Spectral and Physicochemical Properties
Stability and Handling
- Light Sensitivity : All Cyanine dyes are light-sensitive, but Cy5’s longer polymethine chain may increase susceptibility to photobleaching compared to Cy3 .
- Salt Form : The potassium salt enhances aqueous solubility compared to sodium or free acid forms, critical for biological assays .
- Storage : Cy5 derivatives require -20°C storage under inert atmosphere , whereas succinimidyl esters demand stricter moisture control .
Biological Activity
Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt (Cy5) is a prominent fluorescent dye widely utilized in biological imaging and molecular biology applications. Its unique properties enable it to serve as a vital tool for studying cellular processes, particularly in cancer research and mitochondrial targeting. This article delves into the biological activity of Cy5, highlighting its mechanisms of action, applications, and relevant research findings.
Cy5 is characterized by its high extinction coefficient and quantum yield, making it an effective fluorophore for various imaging techniques. The dye exhibits an excitation maximum at 649 nm and an emission maximum at 666 nm, which allows for effective fluorescence microscopy and flow cytometry applications . The compound's structure facilitates its interaction with biological molecules, particularly through the NHS ester reactive group that targets primary amines for conjugation .
The mechanism by which Cy5 exerts its biological effects involves cellular uptake and localization within specific organelles. Studies have demonstrated that Cy5-labeled oligonucleotides accumulate at the mitochondrial membrane due to the dye's lipophilicity and the high mitochondrial membrane potential . This selective localization is crucial for enhancing drug delivery to mitochondria in cancer cells, thereby improving therapeutic efficacy .
Biological Activity and Applications
- Fluorescence Imaging : Cy5 is extensively used in fluorescence microscopy to visualize cellular structures and processes. Its ability to label proteins, peptides, and nucleic acids allows researchers to track molecular interactions in live cells.
- Mitochondrial Targeting : Research indicates that Cy5 effectively targets mitochondria, enhancing the delivery of therapeutic agents specifically to these organelles. This property is particularly beneficial in cancer therapy, where mitochondrial dysfunction is a hallmark of tumor cells .
- Antiproliferative Effects : Recent studies have shown that cyanine dyes, including Cy5, exhibit significant antiproliferative activity against various human tumor cell lines. For instance, studies demonstrated that Cy5 derivatives can induce apoptosis and inhibit cell proliferation in colorectal cancer cells while showing higher selectivity compared to normal cells . The antiproliferative effects are attributed to the dyes' ability to penetrate cellular membranes and localize within the cytoplasm and nucleus.
Table 1: Summary of Biological Activities of Cy5
Case Study: Mitochondrial Targeting in Cancer Cells
In a study investigating mitochondrial targeting using Cy5-labeled oligonucleotides, researchers found that these compounds accumulated at the mitochondria due to their structural properties and the electrochemical gradient across the mitochondrial membrane. The study employed confocal laser scanning microscopy (CLSM) to visualize the uptake of Cy5-labeled nanocapsules containing oligonucleotides over various incubation times. Results indicated significant accumulation at mitochondrial sites, emphasizing the potential of Cy5 in targeted drug delivery systems .
Case Study: Antiproliferative Activity
A recent investigation into the antiproliferative properties of cyanine dyes revealed that Cy5 derivatives exhibited notable cytotoxicity against colorectal cancer cell lines (Caco-2). The study utilized an MTT assay to evaluate cell viability at varying concentrations of the dye. Results showed a marked reduction in cell viability with an IC50 value significantly lower than that observed for non-tumor cells, indicating a high selectivity index (SI) for cancerous cells .
Q & A
Q. How can Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt be conjugated to biomolecules (e.g., proteins, nucleic acids)?
The dye contains a hexanoic acid group functionalized with a reactive succinimidyl ester (NHS ester), enabling covalent conjugation to primary amines (-NH₂) in biomolecules. To optimize conjugation:
- Step 1: Dissolve the dye in anhydrous DMSO or DMF to prevent hydrolysis of the NHS ester.
- Step 2: Adjust the biomolecule solution to pH 8.5–9.0 (e.g., using sodium bicarbonate buffer) to activate amine groups.
- Step 3: Use a 5–10× molar excess of dye to biomolecule and incubate at 4°C for 2–4 hours.
- Step 4: Purify the conjugate via size-exclusion chromatography or dialysis to remove unreacted dye .
Q. What factors influence the solubility and stability of this dye in aqueous buffers?
The potassium salt form enhances water solubility, but stability depends on:
- pH: Avoid strongly acidic conditions (<pH 5), which protonate the hexanoic acid group, reducing solubility. Use phosphate or HEPES buffers (pH 7–8).
- Light exposure: Store aliquots in the dark at -20°C to prevent photobleaching.
- Metal ions: Chelators (e.g., EDTA) minimize aggregation caused by interactions with divalent cations .
Q. How does the hexanoic acid spacer affect dye performance in fluorescence microscopy?
The hexanoic acid linker:
- Reduces steric hindrance between the dye and biomolecule, improving labeling efficiency.
- Enhances solubility in aqueous media compared to shorter-chain analogs.
- Minimizes nonspecific binding in cellular imaging due to its hydrophilic nature .
Advanced Research Questions
Q. How can researchers troubleshoot dye aggregation in live-cell imaging experiments?
Aggregation alters fluorescence intensity and introduces artifacts. Mitigation strategies include:
- Surfactants: Add 0.01–0.1% Tween-20 or Triton X-100 to the staining buffer.
- Salt optimization: Reduce potassium ion concentration if aggregation persists, as the dye’s potassium salt may contribute to ionic crowding.
- Confirmation: Validate aggregation status via dynamic light scattering (DLS) or spectral shift analysis (e.g., compare absorption peaks at 649 nm vs. 670 nm) .
Q. What experimental controls are critical when quantifying fluorescence resonance energy transfer (FRET) using this dye?
- Donor-only control: Label one interaction partner with Cyanine 5 and measure emission in the absence of the acceptor.
- Acceptor-only control: Confirm no direct excitation of the acceptor at the donor’s excitation wavelength.
- Cross-talk correction: Use linear unmixing algorithms to separate overlapping emission spectra .
Q. How can researchers resolve discrepancies in reported quantum yields (QY) across studies?
Discrepancies often arise from:
- Instrument calibration: Use a reference dye (e.g., Rhodamine 6G) with a known QY to standardize measurements.
- Environmental factors: Control temperature and oxygen levels, as QY can decrease due to collisional quenching.
- Sample preparation: Ensure dye-to-biomolecule ratios are consistent (e.g., avoid over-labeling, which promotes self-quenching) .
Q. What methods optimize this dye for single-molecule localization microscopy (SMLM)?
- Blinking buffer: Include 100 mM mercaptoethylamine (MEA) and an oxygen scavenger system (e.g., glucose oxidase/catalase) to stabilize fluorescent "on" states.
- Power density: Use 1–5 kW/cm² laser intensity to balance signal-to-noise ratio and photobleaching.
- Validation: Perform localization precision tests using immobilized dye samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
